Cas no 1859684-44-8 (4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)

4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1859684-44-8
- 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
- EN300-725749
-
- インチ: 1S/C7H7ClN2O2S/c8-6-5(3-11)13-7(9-6)10-1-4(12)2-10/h3-4,12H,1-2H2
- InChIKey: GPZCJQJWCIPPEG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=O)SC(=N1)N1CC(C1)O
計算された属性
- 精确分子量: 217.9916763g/mol
- 同位素质量: 217.9916763g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 213
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 81.7Ų
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-725749-1.0g |
4-chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde |
1859684-44-8 | 1g |
$0.0 | 2023-06-06 |
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehydeに関する追加情報
Introduction to 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1859684-44-8)
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a sophisticated organic compound characterized by its intricate molecular architecture, which integrates multiple functional groups into a single framework. This compound, identified by the CAS number 1859684-44-8, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The presence of both chloro and hydroxyl substituents on the azetidinyl and thiazole moieties, respectively, imparts unique reactivity and biological properties that make it a valuable scaffold for medicinal chemists.
The molecular structure of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde consists of a central thiazole ring, which is a well-known pharmacophore in many bioactive molecules. The thiazole core is flanked by an azetidinyl side chain at the 2-position and a formyl group at the 5-position. The chloro substituent on the thiazole ring enhances electrophilicity, making it susceptible to nucleophilic attack, while the hydroxyl group in the azetidinyl ring introduces hydrogen bonding potential and influences solubility characteristics.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of this compound. Molecular modeling studies suggest that 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. This has spurred interest in its potential as an intermediate for synthesizing novel therapeutic agents.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with diseases such as cancer and autoimmune disorders. The hydroxyl group in the azetidinyl ring appears to play a crucial role in mediating these interactions by forming hydrogen bonds with polar residues on the target proteins.
The synthesis of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde presents a challenge due to the complexity of its structure. Traditional synthetic routes involve multi-step sequences that require careful optimization to ensure high yield and purity. Recent methodologies have focused on catalytic approaches to streamline the synthesis while minimizing side reactions. Transition metal-catalyzed cross-coupling reactions have been particularly effective in constructing the core thiazole and azetidinyl moieties.
The chemical stability of this compound is another critical consideration. The presence of both chloro and hydroxyl groups necessitates careful handling under controlled conditions to prevent degradation. Storage in inert atmospheres and at low temperatures are standard practices to maintain its integrity during handling and experimentation.
Future research directions for 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde include exploring its derivatives as lead compounds for drug development. By modifying substituents on the thiazole or azetidinyl rings, chemists can fine-tune its biological activity to target specific diseases more effectively. Additionally, investigating its mechanism of action will provide insights into how it interacts with biological systems at a molecular level.
The integration of machine learning techniques into drug discovery has opened new avenues for studying compounds like 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde. Predictive models can help identify optimal synthetic routes and predict potential biological activities before experimental validation. This interdisciplinary approach accelerates the development process and reduces costs associated with traditional trial-and-error methods.
The environmental impact of synthesizing and handling this compound is also an important consideration. Green chemistry principles are being increasingly adopted to develop more sustainable synthetic methods. Techniques such as solvent-free reactions, catalytic processes using biodegradable materials, and energy-efficient conditions are being explored to minimize environmental footprint while maintaining high yields.
In conclusion,4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1859684-44-8) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to uncover its therapeutic potential and refine synthetic methodologies for its production. As our understanding of molecular interactions advances, this compound is poised to contribute significantly to the development of new medicines.
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